Morphological Reversion Activity on srcᵗˢNRK Cells: Sparoxomycin A2 vs. Sparsomycin and Alkyl Analogues
In the only published head-to-head comparative synthesis and biological evaluation study, sparoxomycin A2 (compound 3) exhibits morphological reversion activity on srcᵗˢNRK cells that is lower than sparsomycin (compound 1) and its synthetic alkyl analogues (compounds 5–7) [1]. The study employed total synthesis of all compounds followed by parallel biological evaluation, ensuring identical assay conditions. Sparsomycin and its alkyl analogues showed higher morphological reversion activities on srcᵗˢNRK cells than sparoxomycins A1 (2) and A2 (3) [1].
| Evidence Dimension | Morphological reversion activity on srcᵗˢNRK cells (transformed phenotype normalization) |
|---|---|
| Target Compound Data | Sparoxomycin A2 (3): lower activity relative to sparsomycin and alkyl analogues (rank-order data; quantitative % reversion values not extracted in abstract) |
| Comparator Or Baseline | Sparsomycin (1) and alkyl analogues (5–7): higher morphological reversion activity than sparoxomycins A1 and A2 |
| Quantified Difference | Rank-order: sparsomycin (1) and alkyl analogues (5–7) > sparoxomycin A1 (2) and A2 (3) |
| Conditions | srcᵗˢNRK cell morphological reversion assay; compounds synthesized via asymmetric sulfide oxidation and evaluated in parallel [1] |
Why This Matters
This rank-order differentiation means that for experiments where weaker srcᵗˢNRK reversion activity is desired—such as studying partial phenotype modulation or structure-activity relationship (SAR) baseline anchoring—sparoxomycin A2 provides a lower-activity reference point that sparsomycin cannot replicate.
- [1] Nakajima N, Enomoto T, Matsuura N, Ubukata M. Synthesis and morphological reversion activity on srctsNRK cells of pyrimidinylpropanamide antibiotics, sparsomycin, sparoxomycin A1, A2, and their analogues. Bioorg Med Chem Lett. 1998 Dec 1;8(23):3331-4. doi: 10.1016/s0960-894x(98)00604-0. PMID: 9873729. View Source
